molecular formula C12H15NO3 B1419001 N-(4-ethoxy-3-methoxyphenyl)prop-2-enamide CAS No. 1156159-12-4

N-(4-ethoxy-3-methoxyphenyl)prop-2-enamide

Cat. No. B1419001
M. Wt: 221.25 g/mol
InChI Key: XPTSRAGAOYQQGC-UHFFFAOYSA-N
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Description

“N-(4-ethoxy-3-methoxyphenyl)prop-2-enamide” is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 . It is also known by its CAS number 1156159-12-4 .


Molecular Structure Analysis

The molecular structure of “N-(4-ethoxy-3-methoxyphenyl)prop-2-enamide” consists of a prop-2-enamide group attached to a 4-ethoxy-3-methoxyphenyl group . The compound has a monoclinic structure with P21/c space group .


Physical And Chemical Properties Analysis

“N-(4-ethoxy-3-methoxyphenyl)prop-2-enamide” is a powder at room temperature . It has a melting point of 78-80°C . The compound is stable under normal conditions, but its storage temperature is not specified .

Scientific Research Applications

Hepatoprotective Activities

A study identified a phenolic amide structurally similar to N-(4-ethoxy-3-methoxyphenyl)prop-2-enamide, which exhibited significant hepatoprotective activities. This compound was effective against tacrine-induced cytotoxicity in HepG2 cells (Byun et al., 2010).

Nonlinear Optical Properties

Another research focused on the nonlinear optical properties of novel chalcone derivatives, including compounds related to N-(4-ethoxy-3-methoxyphenyl)prop-2-enamide. These studies provide insights into the potential use of such compounds in advanced optical technologies (Mathew et al., 2019).

Corrosion Inhibition

Acrylamide derivatives similar to N-(4-ethoxy-3-methoxyphenyl)prop-2-enamide have been studied for their effectiveness as corrosion inhibitors. Research indicates these compounds can significantly inhibit copper corrosion in nitric acid solutions, suggesting potential industrial applications (Abu-Rayyan et al., 2022).

Molecular Structural Analysis

Research has been conducted on related compounds to analyze their molecular structure using X-ray diffraction and DFT calculations. These studies help in understanding the chemical reactivity and stability of such compounds, which is crucial for their practical applications (Venkatesan et al., 2016).

Antioxidant Properties

Certain derivatives of N-(4-ethoxy-3-methoxyphenyl)prop-2-enamide have been isolated and studied for their antioxidant properties. This research contributes to the development of new compounds with potential health benefits (Choudhary et al., 2008).

Safety And Hazards

The safety information for “N-(4-ethoxy-3-methoxyphenyl)prop-2-enamide” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

N-(4-ethoxy-3-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-4-12(14)13-9-6-7-10(16-5-2)11(8-9)15-3/h4,6-8H,1,5H2,2-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTSRAGAOYQQGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxy-3-methoxyphenyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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